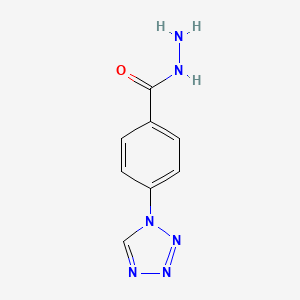

4-(1H-tetrazol-1-yl)benzohydrazide

描述

Significance of Tetrazole-Containing Hydrazides in Medicinal Chemistry

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged structure in medicinal chemistry. beilstein-journals.org It is often employed as a bioisostere for the carboxylic acid group, a substitution that can enhance a molecule's lipophilicity and metabolic stability, thereby improving its pharmacokinetic profile. beilstein-journals.orghilarispublisher.com Tetrazole derivatives are known to exhibit a wide array of biological activities, including anticancer, antibacterial, antifungal, antimalarial, and anti-inflammatory properties. hilarispublisher.comnih.gov The stability of the tetrazole ring, its low basicity, and high acidity contribute to its utility in drug design. researchgate.netresearchgate.net

Similarly, the hydrazide moiety (-CONHNH2) and its derivatives, particularly hydrazones (-CONH-N=CH-), are recognized for their significant pharmacological potential. researchgate.netthepharmajournal.com This functional group is a key component in several established drugs and is associated with diverse biological effects, such as antimicrobial, antitubercular, and anticancer activities. researchgate.netthepharmajournal.com The presence of the azomethine linkage (-CH=N-NH-CO-) in hydrazide-hydrazone derivatives is considered crucial for their pharmacological actions. researchgate.net

The combination of a tetrazole ring and a hydrazide group within a single molecular entity, as seen in 4-(1H-tetrazol-1-yl)benzohydrazide, creates a powerful pharmacophore. This synergistic pairing allows for the development of hybrid molecules that can interact with multiple biological targets or exhibit enhanced potency. researchgate.net The resulting tetrazole-containing hydrazides are versatile building blocks for synthesizing more complex heterocyclic systems and compound libraries for high-throughput screening. beilstein-journals.orgorganic-chemistry.org

Overview of the Current Research Landscape for this compound Derivatives

Research into derivatives of this compound is an active and promising area of medicinal chemistry. Scientists are primarily focused on synthesizing novel analogs and evaluating their potential as therapeutic agents, particularly in the realms of antimicrobial and anticancer research.

Antimicrobial Research: The development of new antimicrobial agents is a critical global health priority due to the rise of drug-resistant pathogens. Derivatives of this compound have emerged as promising candidates. For instance, acyl-hydrazone derivatives obtained from the condensation of 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]-acetohydrazide with various aromatic aldehydes have been synthesized and screened for their antifungal activity. hilarispublisher.com Similarly, studies on hydrazone derivatives of other substituted benzohydrazides have demonstrated significant antibacterial and antifungal properties. researchgate.netijcce.ac.ir The research extends to related structures, such as 4-pyrrol-1-yl benzoic acid hydrazide analogs, which have shown potent activity against Mycobacterium tuberculosis. researchgate.netnih.gov

Table 1: Examples of Antimicrobial Activity in Tetrazole-Hydrazide Derivatives

| Compound Class | Target Organism | Reported Activity | Reference |

|---|---|---|---|

| Acyl-hydrazones of 2-[5-(4-chlorophenyl)-1H-tetrazol-1-yl]-acetohydrazide | Fungal strains (e.g., C. albicans) | Antifungal activity | hilarispublisher.com |

| Di-substituted tetrazoles from hydrazones | Bacteria and Fungi | Some compounds showed good antibacterial or antifungal activity. | ijcce.ac.ir |

| 4-pyrrol-1-yl benzoic acid hydrazide derivatives | Mycobacterium tuberculosis H37Rv | Potent antitubercular activity (MIC as low as 16 mg/mL for some derivatives). | researchgate.net |

Anticancer Research: The tetrazole moiety is a well-established pharmacophore in the design of anticancer agents. nih.govresearchgate.net Derivatives of this compound are being investigated for their potential to inhibit cancer cell growth. The mechanisms of action are varied and can include the disruption of microtubule polymerization, a critical process in cell division. nih.gov For example, a series of 1-aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles were designed as microtubule destabilizers and showed significant potency against various cancer cell lines. nih.gov Other research has focused on synthesizing hybrids of 4-(1H-1,2,4-triazol-1-yl)benzoic acid, a structurally related compound, which have demonstrated cytotoxic activity against human breast (MCF-7) and colon (HCT-116) cancer cells. rsc.org

Table 2: Examples of Anticancer Activity in Tetrazole-Containing Derivatives

| Compound Series | Cancer Cell Line(s) | Reported Activity/Mechanism | Reference |

|---|---|---|---|

| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | SGC-7901, A549, HeLa | Potent antiproliferative activity; inhibition of tubulin polymerization. | nih.gov |

| 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids | MCF-7, HCT-116 | Potent inhibitory activities with IC50 values ranging from 15.6 to 23.9 µM. | rsc.org |

| 2-Cyano-N'-(2-cyanoacetyl)acetohydrazide derivatives | HCT-116 (colon carcinoma) | Some compounds exhibited high cytotoxicity with IC50 values comparable to Cisplatin. | mdpi.com |

The ongoing research into this compound and its derivatives underscores the significant potential of this chemical scaffold in the development of novel pharmaceuticals. The ability to readily synthesize a diverse library of related compounds allows for extensive structure-activity relationship (SAR) studies, paving the way for the identification of more potent and selective drug candidates.

Structure

2D Structure

属性

IUPAC Name |

4-(tetrazol-1-yl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N6O/c9-11-8(15)6-1-3-7(4-2-6)14-5-10-12-13-14/h1-5H,9H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSLVGSOXWLBCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366598 | |

| Record name | 4-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750599-23-6 | |

| Record name | 4-(1H-tetrazol-1-yl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways

Precursor Synthesis and Intermediate Derivatization

The initial phase of the synthesis involves the preparation of an ethyl benzoate (B1203000) derivative which serves as a key intermediate.

The synthesis of Ethyl 4-(1H-tetrazol-1-yl)benzoate (S1) is commonly achieved through a ring closure reaction of ethyl 4-aminobenzoate (B8803810). This reaction typically involves treating ethyl 4-aminobenzoate with sodium azide (B81097) and triethyl orthoformate in an acidic medium, such as glacial acetic acid. This method facilitates the formation of the tetrazole ring directly onto the aniline (B41778) derivative.

Alternative methods for synthesizing ethyl 4-aminobenzoate, the starting material, include the esterification of p-aminobenzoic acid and the reduction of ethyl p-nitrobenzoate. orgsyn.org The reduction of ethyl p-nitrobenzoate can be carried out using various methods, such as with tin and alcoholic hydrochloric acid or through catalytic reduction, which is often the most convenient for laboratory settings. orgsyn.org

Table 1: Synthesis of Ethyl 4-(1H-Tetrazol-1-yl)benzoate (S1)

| Starting Material | Reagents | Key Transformation | Product |

| Ethyl 4-aminobenzoate | Sodium azide, Triethyl orthoformate, Glacial acetic acid | Ring closure | Ethyl 4-(1H-tetrazol-1-yl)benzoate (S1) |

Once Ethyl 4-(1H-tetrazol-1-yl)benzoate (S1) is obtained, it is converted to the target compound, 4-(1H-tetrazol-1-yl)benzohydrazide (S2). This transformation is accomplished by treating the ethyl ester with hydrazine (B178648) hydrate. nih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. nih.govnepjol.info This process, known as hydrazinolysis, replaces the ethoxy group of the ester with a hydrazinyl group, yielding the desired benzohydrazide (B10538).

Table 2: Synthesis of this compound (S2)

| Starting Material | Reagent | Key Transformation | Product |

| Ethyl 4-(1H-tetrazol-1-yl)benzoate (S1) | Hydrazine hydrate | Hydrazinolysis | This compound (S2) |

Derivatization Strategies from this compound

This compound (S2) is a versatile intermediate that can be further modified to create a variety of heterocyclic compounds.

A common derivatization strategy involves the condensation reaction of this compound with various aromatic aldehydes. This reaction leads to the formation of Schiff bases or N-aroylhydrazones. researchgate.net The reaction is typically carried out by refluxing the hydrazide and the aldehyde in a solvent like ethanol, often with a catalytic amount of acid. rasayanjournal.co.in The presence of the C=N (imine) bond is a defining characteristic of these products. ukm.my

Table 3: Formation of Schiff Bases/N-Aroylhydrazones

| Reactant 1 | Reactant 2 | Product Type | Key Functional Group |

| This compound (S2) | Aromatic Aldehyde | Schiff Base / N-Aroylhydrazone | Imine (C=N) |

The Schiff bases and N-aroylhydrazones derived from this compound can undergo further cyclization reactions to generate novel heterocyclic systems. researchgate.net

One important cyclization reaction is the synthesis of thiazolidinones. This is achieved by reacting the Schiff bases with α-mercaptoacetic acid (thioglycolic acid). nih.govcellmolbiol.org The reaction involves the addition of the thiol group across the imine bond, followed by an intramolecular cyclization to form the five-membered thiazolidinone ring. nih.govresearchgate.net A pinch of a catalyst like zinc chloride (ZnCl2) can be used to facilitate this reaction. researchgate.net

Table 4: Synthesis of Thiazolidinones

| Starting Material | Reagent | Product Type | Key Heterocyclic Ring |

| Schiff Base (from 2.2.1) | α-Mercaptoacetic acid | Thiazolidinone | Thiazolidin-4-one |

Exploration of Other Functionalizations and Substitutions

Beyond cyclization reactions to form new heterocyclic rings, the this compound scaffold can undergo various other functionalizations. These modifications primarily target the hydrazide group, which can be transformed into a range of functional moieties.

A primary functionalization is the formation of hydrazones through condensation with aldehydes or ketones. nih.gov This reaction is typically carried out in an alcoholic solvent, often with an acid catalyst, to produce N'-substituted benzylidene or alkylidene benzohydrazides. These hydrazones are not only stable compounds in their own right but also serve as crucial intermediates for further reactions, such as the oxidative cyclization to oxadiazoles (B1248032) mentioned previously. nih.gov

Another significant functionalization involves the reaction with isothiocyanates to form N-acylthiosemicarbazides. luxembourg-bio.com This reaction proceeds by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate. The resulting thiosemicarbazides are key precursors for synthesizing 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.

The hydrazide can also be acylated with various substituted phenyl acetic acids using peptide coupling agents like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to yield N'-acetylbenzohydrazide derivatives. nih.gov This approach allows for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's properties.

Table 3: Functionalization of this compound

| Reaction Type | Reagent(s) | Functional Group Formed | Product Class | Citations |

|---|---|---|---|---|

| Condensation | Aldehydes/Ketones | Hydrazone (-NH-N=CHR) | N'-Alkylidene/Arylidene benzohydrazides | nih.gov |

| Addition | Isothiocyanates (R-NCS) | Thiosemicarbazide (-NH-NH-C(S)NHR) | N-Acylthiosemicarbazides | luxembourg-bio.com |

| Acylation | Carboxylic Acids, HBTU/DIEA | Diacylhydrazine (-NH-NH-C(O)R) | N'-Acylbenzohydrazides | nih.gov |

Alternative Synthetic Routes to Tetrazole-Hydrazide Scaffolds and Related Compounds

The standard synthesis of this compound typically involves the reaction of methyl 4-(1H-tetrazol-1-yl)benzoate with hydrazine hydrate. However, alternative strategies exist for constructing the core tetrazole-hydrazide scaffold, often by altering the sequence of synthetic steps or by employing different starting materials and reaction types.

One major alternative approach involves constructing the tetrazole ring at a later stage of the synthesis. This route would begin with a commercially available cyanobenzohydrazide, such as 4-cyanobenzohydrazide. The tetrazole ring is then formed via a [3+2] cycloaddition reaction between the nitrile group and an azide source, typically sodium azide with a catalyst like zinc chloride or ammonium (B1175870) chloride. This method is a cornerstone of tetrazole synthesis and offers a different pathway to the target scaffold.

Another innovative strategy utilizes multicomponent reactions (MCRs) to generate novel tetrazole building blocks. beilstein-journals.org For instance, a Passerini three-component reaction could be employed to create diversely protected tetrazole aldehydes. These aldehydes can then be used in subsequent reactions, such as an Ugi reaction, to build complex molecules incorporating the tetrazole moiety. beilstein-journals.org While not a direct route to this compound, this approach represents a modern and efficient way to access diverse tetrazole-containing scaffolds from simple, readily available materials. beilstein-journals.org

Furthermore, alternative routes to the key aminoguanidine (B1677879) precursor for some tetrazole syntheses have been explored. sciencemadness.org Thiele's method, which involves diazotizing aminoguanidine, is a classic route. The synthesis of aminoguanidine itself can be approached from nitroguanidine (B56551) or via cyanamide-based routes, providing different entry points to the synthesis of tetrazole precursors. sciencemadness.org While more complex, these routes highlight the variety of chemical pathways available for constructing nitrogen-rich heterocyclic systems.

Table 4: Alternative Synthetic Approaches to Tetrazole-Hydrazide Scaffolds

| Strategy | Key Transformation | Starting Material Example | Description | Citations |

|---|---|---|---|---|

| Late-Stage Tetrazole Formation | [3+2] Cycloaddition | 4-Cyanobenzohydrazide | The tetrazole ring is formed from a nitrile precursor after the hydrazide moiety is already in place. | researchgate.net |

| Multicomponent Reaction (MCR) Approach | Passerini/Ugi Reactions | Paraformaldehyde, Isocyanide, Azide source | Generation of novel tetrazole-aldehyde building blocks which can be further functionalized to create complex drug-like molecules. | beilstein-journals.org |

| Precursor Synthesis Variation | Thiele's Method | Aminoguanidine | Utilizes different synthetic routes to access key precursors like aminoguanidine for subsequent tetrazole formation. | sciencemadness.org |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, enabling the elucidation of the molecular skeleton.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) spectroscopy for 4-(1H-tetrazol-1-yl)benzohydrazide reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region of the spectrum, a characteristic feature for substituted benzene rings. The proton on the tetrazole ring gives rise to a singlet, also in the downfield region. Furthermore, the protons of the hydrazide group (-NHNH₂) produce signals that can be identified and are often exchangeable with deuterium (B1214612) oxide (D₂O).

Aromatic Protons: Signals for the protons on the p-substituted benzene ring typically appear as two distinct doublets.

Tetrazole Proton: A singlet corresponding to the C-H proton of the tetrazole ring is observed.

Hydrazide Protons: The -NH and -NH₂ protons of the hydrazide moiety give rise to characteristic signals.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements the ¹H NMR data by providing information about the carbon framework of the molecule. The spectrum of this compound displays a series of signals corresponding to each unique carbon atom.

Carbonyl Carbon: A signal in the highly deshielded region of the spectrum is characteristic of the carbonyl carbon in the benzohydrazide (B10538) group.

Aromatic Carbons: The carbon atoms of the benzene ring produce a set of signals in the aromatic region of the spectrum. The carbon atom attached to the tetrazole ring and the one attached to the carbonyl group show distinct chemical shifts.

Tetrazole Carbon: The carbon atom within the tetrazole ring also gives a characteristic signal.

| Technique | Description | Observed Features for this compound |

| ¹H NMR | Provides information on the proton environments. | Signals for aromatic, tetrazole, and hydrazide protons. |

| ¹³C NMR | Provides information on the carbon framework. | Signals for carbonyl, aromatic, and tetrazole carbons. |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional moieties.

Key vibrational bands observed in the FT-IR spectrum include:

N-H Stretching: The N-H stretching vibrations of the hydrazide group typically appear as sharp bands in the region of 3100-3400 cm⁻¹.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) group of the hydrazide is observed in the range of 1630-1680 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bonds within the tetrazole ring and the C=C bonds of the aromatic ring are found in the 1400-1600 cm⁻¹ region.

N=N Stretching: The stretching vibration of the N=N bond in the tetrazole ring can also be identified.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydrazide (-NHNH₂) | N-H Stretching | 3100-3400 |

| Carbonyl (C=O) | C=O Stretching | 1630-1680 |

| Tetrazole & Benzene | C=N and C=C Stretching | 1400-1600 |

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HREI-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. uni.lu

For this compound (C₈H₈N₆O), the monoisotopic mass is 204.07596 Da. uni.lu HREI-MS analysis would show a molecular ion peak ([M+H]⁺) at m/z corresponding to this mass, confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific fragments, such as the hydrazide group or parts of the tetrazole ring.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis for Precise Solid-State Molecular Architecture and Crystal Packing

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing and intermolecular interactions.

| Parameter | Information Provided by SC-XRD |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal. |

| Space Group | The symmetry of the crystal lattice. |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths & Angles | The distances and angles between atoms, confirming connectivity. |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces. |

Biological Activities and Pharmacological Potentials

Antioxidant Activity Evaluation

While direct antioxidant activity data for 4-(1H-tetrazol-1-yl)benzohydrazide is not available, the antioxidant potential of related benzohydrazide (B10538) and triazole derivatives has been investigated.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a standard method for evaluating the free radical scavenging ability of a compound. The antioxidant potential of various hydrazide-hydrazone derivatives has been explored. For instance, a series of 4-hydroxybenzohydrazide-hydrazones demonstrated moderate radical-scavenging capacities, with the 3-fluorobenzaldehyde (B1666160) derivative showing a 46% scavenging activity towards DPPH at a concentration of 1 mg/mL. It is hypothesized that the hydroxyl group is a key contributor to the observed antioxidant effects.

In a study of 4-(1H-triazol-1-yl)benzoic acid hybrids, a thioether derivative exhibited a high radical scavenging effect of 89.95 ± 0.343% with an IC50 of 55.59 µg/mL, comparable to the standard butylated hydroxyanisole (BHA). This suggests that the presence of specific substituents on the core structure plays a crucial role in the antioxidant capacity.

Table 1: Antioxidant Activity of Representative Hydrazide and Triazole Derivatives

| Compound/Derivative | Assay | Activity | Source |

|---|---|---|---|

| 4-hydroxybenzohydrazide-hydrazone (3-fluorobenzaldehyde derivative) | DPPH | 46% scavenging at 1 mg/mL | |

| 4-(1H-triazol-1-yl)benzoic acid hybrid (thioether derivative) | DPPH | IC50: 55.59 µg/mL | |

| 4-(1H-triazol-1-yl)benzoic acid hybrid (phenoxy derivative) | DPPH | 31.47 ± 0.165% scavenging at 100 µg/mL | |

| 4-(1H-triazol-1-yl)benzoic acid hybrid (sulfonyl derivative) | DPPH | 16.47 ± 0.161% scavenging at 100 µg/mL |

Antimicrobial Efficacy (Antibacterial and Antifungal Activities)

The tetrazole and benzohydrazide moieties are well-established pharmacophores in the design of antimicrobial agents. Their combination in this compound suggests a strong potential for antibacterial and antifungal properties.

Numerous studies have demonstrated the efficacy of tetrazole and benzohydrazide derivatives against a spectrum of bacteria.

Gram-Positive Bacteria:

Derivatives of 4-[4-(anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid have shown potent activity against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. In another study, novel imide-tetrazole compounds exhibited MIC values of 0.8 μg/mL against clinical strains of Staphylococcus aureus. Furthermore, pyrazolo-1,2-benzothiazine acetamide (B32628) derivatives have demonstrated selective antibiotic activity against various strains of S. aureus, including methicillin-resistant (MRSA) and multidrug-resistant (MDRSA) strains, with MIC90 values ranging from 8 to 16 μg/mL.

Gram-Negative Bacteria:

While often more challenging to inhibit, some tetrazole and benzohydrazide derivatives have shown activity against Gram-negative bacteria. For instance, certain novel imide-tetrazoles displayed MIC values in the range of 0.8–3.2 μg/mL against standard and clinical Gram-negative bacterial strains. However, in a study of pyrazolo-1,2-benzothiazine acetamides, no significant activity was observed against Escherichia coli. Similarly, derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide showed limited to no effect against Pseudomonas aeruginosa.

Table 2: In Vitro Antibacterial Activity of Representative Tetrazole and Benzohydrazide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl]benzoic acid derivative | Staphylococcus aureus | 0.78 | |

| Imide-tetrazole derivative | Staphylococcus aureus (clinical) | 0.8 | |

| Pyrazolo-1,2-benzothiazine acetamide (7h) | S. aureus (susceptible, MRSA, MDRSA) | 8.0 (MIC90) | |

| 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivative | Staphylococcus aureus (MRSA) | 1.56 | |

| Imide-tetrazole derivative | Gram-negative strains | 0.8-3.2 |

The potential of tetrazole and benzohydrazide derivatives extends to antifungal activity, with studies demonstrating efficacy against clinically relevant fungal pathogens like Candida albicans.

A study on a 4-hydroxybenzaldehyde (B117250) derivative of 2-[(1-methyl-1H-tetrazol-5-yl)thio)acetohydrazide reported weak anti-candidal activity with a Minimum Inhibitory Concentration (MIC) of 0.5–1.0 mg/mL. In contrast, certain hydrazine-based compounds have shown excellent fungicidal activity against C. albicans, including against fluconazole (B54011) and caspofungin-resistant strains. Some β-lactam derivatives containing a tetrazole ring also showed good antifungal activity against C. albicans.

Table 3: In Vitro Antifungal Activity of Representative Tetrazole and Benzohydrazide Derivatives

| Compound/Derivative | Fungal Strain | MIC | Source |

|---|---|---|---|

| 4-hydroxybenzaldehyde derivative of 2-[(1-methyl-1H-tetrazol-5-yl)thio)acetohydrazide | Candida albicans | 0.5–1.0 mg/mL | |

| Hydrazine-based compounds | Candida albicans | Fungicidal | |

| β-lactam tetrazole derivative (t2) | Candida albicans | Good activity |

The antimicrobial mechanisms of tetrazole and benzohydrazide derivatives are diverse and depend on the specific molecular structure. For some tetrazole-based compounds, the proposed mechanism involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. The disruption of the bacterial cell membrane is another suggested mode of action for certain pyrazole (B372694) derivatives. For some antifungal hydrazine (B178648) compounds, the mechanism is thought to involve inducing oxidative damage in the fungal cells.

Anticancer and Cytotoxic Activity

The tetrazole and benzohydrazide scaffolds are integral to many compounds with demonstrated anticancer and cytotoxic properties.

Several studies have highlighted the cytotoxic potential of derivatives containing these moieties. For example, a 4-hydroxybenzaldehyde derivative of 2-[(1-methyl-1H-tetrazol-5-yl)thio)acetohydrazide showed promising anticancer activity against the NIH3T3 cell line with an IC50 of 0.632 mM. A series of benzohydrazide derivatives containing dihydropyrazoles exhibited significant antiproliferative activities against various cancer cell lines, with some compounds showing IC50 values in the sub-micromolar range. Specifically, compound H20 from this series was potent against A549, MCF-7, HeLa, and HepG2 cell lines with IC50 values of 0.46, 0.29, 0.15, and 0.21 μM, respectively. The proposed mechanism for these compounds is the inhibition of the epidermal growth factor receptor (EGFR) kinase.

Furthermore, pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides have shown high cytotoxicity against colorectal cancer cell lines.

Table 4: Cytotoxic Activity of Representative Tetrazole and Benzohydrazide Derivatives

| Compound/Derivative | Cell Line | IC50 | Source |

|---|---|---|---|

| 4-hydroxybenzaldehyde derivative of 2-[(1-methyl-1H-tetrazol-5-yl)thio)acetohydrazide | NIH3T3 | 0.632 mM | |

| Benzohydrazide-dihydropyrazole (H20) | A549 (Lung) | 0.46 µM | |

| Benzohydrazide-dihydropyrazole (H20) | MCF-7 (Breast) | 0.29 µM | |

| Benzohydrazide-dihydropyrazole (H20) | HeLa (Cervical) | 0.15 µM | |

| Benzohydrazide-dihydropyrazole (H20) | HepG2 (Liver) | 0.21 µM | |

| Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamide (MM131) | HCT 116 (Colorectal) | ~0.4 µM |

Urease Inhibition Activity

Urease is an enzyme that plays a significant role in pathologies associated with certain bacterial and fungal infections. While various benzohydrazide derivatives and other heterocyclic compounds have been evaluated as urease inhibitors, there is no specific data available regarding the urease inhibitory activity of this compound. nih.gov Studies on related scaffolds have shown potent inhibition, but the IC₅₀ value for the title compound has not been reported. nih.gov

| Compound | Standard | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | Thiourea | Data not available | N/A |

Antitubercular Activity

The discovery of new agents to combat Mycobacterium tuberculosis is a global health priority. Research has been conducted on derivatives such as 1H-1,2,3-triazolylsalicylhydrazones, which have shown promising antitubercular effects. nih.gov However, specific studies to determine the minimum inhibitory concentration (MIC) of this compound against M. tuberculosis strains have not been found in the existing literature.

| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | H37Rv | Data not available | N/A |

Antileishmanial Activity

Leishmaniasis is a parasitic disease requiring new and effective treatments. While related heterocyclic structures like 4-(1H-pyrazol-1-yl)benzenesulfonamides have been investigated for their antileishmanial properties, there is a lack of research on the specific activity of this compound. nih.govresearchgate.net No data on its efficacy against Leishmania species is currently available.

| Compound | Leishmania Species | IC₅₀ (µM) | Reference |

|---|---|---|---|

| This compound | e.g., L. infantum, L. amazonensis | Data not available | N/A |

Anti-inflammatory Activity

Compounds with anti-inflammatory properties are sought after for treating a wide range of conditions. Although various hydrazide-hydrazone derivatives and other complex molecules have been synthesized and tested for anti-inflammatory effects, there are no specific studies in the reviewed literature that evaluate the anti-inflammatory activity of this compound. orientjchem.orgnih.gov

Structure Activity Relationship Sar Studies

Impact of Substituent Variation on Biological Activity

The nature and position of substituents on the aromatic rings of the benzohydrazide (B10538) scaffold are critical determinants of biological activity.

The electronic properties of substituents on the phenyl ring of benzohydrazide derivatives significantly modulate their biological activity. Research on analogous scaffolds, such as benzohydrazide derivatives containing dihydropyrazoles, has demonstrated clear trends. In studies of their antiproliferative activity against various cancer cell lines, compounds featuring electron-donating groups (EDGs) on the phenyl ring generally exhibit greater potency than those with electron-withdrawing groups (EWGs). mdpi.com

Specifically, the position of the substituent is crucial, with EDGs at the para-position leading to the highest activity, followed by the ortho and then the meta positions. mdpi.com For example, in a series of (E)-N'-benzylidene-4-(dihydropyrazol-1-yl)benzohydrazide derivatives, compounds with methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups at the para-position of the N'-benzylidene ring showed superior EGFR kinase inhibition and antiproliferative effects compared to those with halogens (e.g., -Cl, -F) or a nitro group (-NO₂) at the same position. mdpi.comnih.gov This suggests that increased electron density on this part of the molecule enhances its interaction with the biological target. This trend is also supported by SAR studies on other heterocyclic scaffolds, such as 4-phenylthiazoles, where EDGs on the phenyl ring were found to be well-tolerated and beneficial for inhibitory activity against enzymes like fatty acid amide hydrolase (FAAH). nih.govnih.gov

Table 1: Impact of Substituents on Antiproliferative Activity of Benzohydrazide Analogs

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Properties6.2.1. Optimization of Molecular Geometry and Prediction of Spectroscopic Data 6.2.2. Analysis of Frontier Molecular Orbitals (FMO: HOMO and LUMO) 6.2.3. Mapping of Molecular Electrostatic Potential (MEP)

Future computational studies are required to populate these areas and provide a comprehensive understanding of the molecular properties and potential interactions of 4-(1H-tetrazol-1-yl)benzohydrazide.

Derivation of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors, derived from the conceptual framework of Density Functional Theory (DFT), provide a quantitative measure of a molecule's stability and reactivity. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While specific DFT studies on this compound are not extensively documented, analysis of closely related structures, such as 4-(1H-triazol-1-yl)benzoic acid hybrids, offers valuable insights into the expected electronic properties. researchgate.net

The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its electron-accepting capability. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net Other important descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

A representative set of calculated global reactivity descriptors for a related triazole analogue is presented in the table below. These values suggest that such compounds are generally soft and highly reactive, characterized by a relatively small HOMO-LUMO energy gap. researchgate.net

| Descriptor | Formula | Typical Value (eV) |

| EHOMO | - | -6.5 |

| ELUMO | - | -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 2.5 |

| Electronegativity (χ) | (I + A) / 2 | 4.5 |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 |

| Chemical Softness (S) | 1 / (2η) | 0.25 |

Note: The values presented are representative and based on DFT studies of analogous triazole and benzohydrazide (B10538) derivatives. Specific values for this compound would require dedicated computational analysis.

Hirshfeld Surface Analysis for Comprehensive Intermolecular Interaction Characterization in Crystal Structures

Hirshfeld surface analysis is a sophisticated computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, a detailed picture of the forces governing the crystal packing emerges. For benzohydrazide derivatives, Hirshfeld analysis reveals the predominant role of hydrogen bonds and other non-covalent interactions in stabilizing the three-dimensional supramolecular architecture. researchgate.net

The analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular contacts. Studies on analogous benzohydrazide structures consistently highlight the significance of H···H, C···H/H···C, and O···H/H···O interactions. researchgate.netiucr.orgnih.gov In the crystal structure of these compounds, molecules are often linked by N-H···O and C-H···O hydrogen bonds, forming intricate networks. researchgate.net

The relative contributions of the most significant intermolecular contacts for a representative benzohydrazide derivative are detailed in the following table. The prevalence of H···H contacts is a common feature, reflecting the abundance of hydrogen atoms on the molecular surface.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.7 |

| C···H/H···C | 20.2 |

| Cl···H/H···Cl | 11.3 |

| O···H/H···O | 9.4 |

| C···C | 6.4 |

| C···N/N···C | 3.4 |

Note: The data is based on the Hirshfeld surface analysis of (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate and is presented as a representative example for benzohydrazide derivatives. iucr.org

In Silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

The evaluation of a compound's ADMET properties is a critical step in the drug discovery process, helping to identify candidates with favorable pharmacokinetic profiles and minimal toxicity. In silico ADMET prediction models provide a rapid and cost-effective means of assessing these properties before extensive experimental testing. mdpi.com For tetrazole-containing compounds, these predictions are particularly important for gauging their potential as therapeutic agents.

ADMET studies on various tetrazole derivatives have been conducted using online servers and specialized software. uobaghdad.edu.iqnih.govresearchgate.net These studies typically predict a range of properties, including oral toxicity, mutagenicity, carcinogenicity, and drug-likeness based on established rules such as Lipinski's rule of five. Tetrazole derivatives often exhibit favorable ADMET profiles, contributing to their appeal in medicinal chemistry. uobaghdad.edu.iq

A summary of predicted ADMET properties for a representative tetrazole-containing compound is provided in the table below.

| ADMET Parameter | Predicted Value/Classification |

| Absorption | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate |

| Distribution | |

| Blood-Brain Barrier (BBB) Penetration | Low |

| P-glycoprotein Substrate | Yes |

| Metabolism | |

| CYP450 2D6 Inhibitor | No |

| CYP450 3A4 Inhibitor | Yes |

| Excretion | |

| Renal Organic Cation Transporter | Low |

| Toxicity | |

| AMES Mutagenicity | Non-mutagenic |

| Carcinogenicity | Non-carcinogen |

| Acute Oral Toxicity (LD50) | Class III (Slightly toxic) |

Note: The presented ADMET predictions are representative and collated from studies on various tetrazole derivatives. The specific profile for this compound would require its own dedicated in silico analysis.

Medicinal Chemistry and Drug Discovery Implications

Identification and Optimization of Lead Compounds for Therapeutic Development

The process of drug discovery often begins with a "lead compound"—a molecule that shows promising therapeutic activity but requires modification to enhance its efficacy, selectivity, and pharmacokinetic properties. The tetrazole-benzohydrazide framework has proven to be a fruitful starting point for such optimization efforts.

A key strategy in lead optimization is bioisosteric replacement, where a functional group in a lead compound is swapped for another group with similar physical or chemical properties to improve the molecule's performance. The tetrazole ring is a well-established bioisostere for the carboxylic acid group. researchgate.netdrughunter.com This substitution can offer several advantages, including increased metabolic stability, enhanced lipophilicity, and potentially better oral bioavailability. researchgate.nettandfonline.com For instance, replacing a carboxylic acid with a tetrazole in the development of the angiotensin II receptor antagonist Losartan led to a tenfold increase in potency. drughunter.com

This principle is applied to optimize lead compounds containing the 4-(1H-tetrazol-1-yl)benzohydrazide core. Medicinal chemists can systematically modify the benzohydrazide (B10538) portion or substitute various groups on the phenyl ring to fine-tune the compound's interaction with its biological target. This strategic modification allows for the development of drug candidates with improved therapeutic profiles. drughunter.com

Table 1: Bioisosteric Replacement Strategy in Lead Optimization

| Original Functional Group | Bioisosteric Replacement | Potential Advantages | Example Application |

|---|---|---|---|

| Carboxylic Acid (-COOH) | 1H-Tetrazole | Improved metabolic stability, increased lipophilicity, enhanced potency. drughunter.comtandfonline.com | Development of Angiotensin II receptor blockers like Losartan. drughunter.com |

Design and Synthesis of Novel Scaffolds with Enhanced Bioactivity Profiles

The this compound structure serves as a foundational scaffold for designing new molecules with diverse biological activities. By using this core, researchers can synthesize libraries of related compounds to screen for various therapeutic effects. beilstein-journals.org

One notable application is the development of tetrazolylhydrazide inhibitors for a class of enzymes known as histone demethylases (e.g., KDM4), which are important targets in cancer therapy. researchgate.net The tetrazolylhydrazide scaffold acts as a promising framework for these early-stage drug discovery efforts. researchgate.net

The synthesis process often involves reacting a core intermediate, such as 4-((1-phenyl-1H-tetrazol-5-yl)oxy)benzohydrazide, with various aldehydes to create a diverse series of derivatives. researchgate.net These new molecules can then be further modified to produce other heterocyclic systems, such as thiazolidinones or oxadiazolines, expanding the chemical diversity and potential therapeutic applications. researchgate.net This approach has led to the discovery of compounds with significant antimicrobial and anticancer activities. researchgate.net

Table 2: Bioactivity of Scaffolds Derived from Tetrazole-Benzohydrazide Analogs

| Derived Scaffold | Target/Activity | Therapeutic Area |

|---|---|---|

| Tetrazolylhydrazides | Histone Demethylase (KDM4) Inhibition. researchgate.net | Oncology |

| Tetrazole N-aroylhydrazones | Antimicrobial, Anticancer (CaCo-2 cell line). researchgate.net | Infectious Disease, Oncology |

| Tetrazole 4-thiazolidinones | Antimicrobial. researchgate.net | Infectious Disease |

| Tetrazole-substituted Sulfocoumarins | Carbonic Anhydrase IX and XII Inhibition. nih.gov | Oncology |

Contribution to the Broader Field of Drug Design and Development of New Therapeutic Agents

The integration of the tetrazole ring into molecules like this compound has made a substantial contribution to drug design. The tetrazole ring is more than just a carboxylic acid mimic; its unique electronic properties and stability make it a valuable component for creating novel medications. tandfonline.comresearchgate.net

The utility of the tetrazole moiety is evident in the more than 20 drugs on the market that contain this ring, spanning a wide range of treatments including antibacterial, anticancer, antifungal, and antihypertensive therapies. beilstein-journals.orgbohrium.com Compounds containing the tetrazole ring demonstrate a broad spectrum of pharmacological activities, such as antiviral, antimalarial, and antitubercular effects. isfcppharmaspire.comtandfonline.com

The this compound scaffold combines the benefits of the tetrazole with the versatile chemistry of the benzohydrazide group. Hydrazide-hydrazone scaffolds are instrumental in the development of agents targeting the central nervous system, as well as those with anti-inflammatory, anticancer, and antibacterial properties. nih.govnih.gov The synthesis of derivatives from this scaffold is a key process for expanding its utility, offering promising avenues for the creation of new therapeutic agents to address a variety of medical challenges. researchgate.net This makes the scaffold a powerful tool for medicinal chemists aiming to discover the next generation of drugs. beilstein-journals.org

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Mechanistic Pathways

The diverse pharmacological activities reported for tetrazole and benzohydrazide (B10538) derivatives suggest that derivatives of 4-(1H-tetrazol-1-yl)benzohydrazide could interact with a wide range of biological targets. Future research should focus on screening this compound and its analogues against various enzymes, receptors, and signaling pathways to uncover novel therapeutic applications.

Potential Biological Targets:

Enzyme Inhibition: Benzohydrazide derivatives have shown potential as inhibitors of various enzymes. For instance, some exhibit inhibitory activity against epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy nih.govnih.gov. Derivatives of this compound could be investigated for their potential to inhibit protein kinases, proteases, and other enzymes implicated in disease.

Antimicrobial Activity: Both tetrazole and benzohydrazide moieties are present in compounds with known antibacterial and antifungal properties . Future studies could explore the potential of this compound derivatives as novel antimicrobial agents, particularly against drug-resistant strains. The mechanism of action could involve the disruption of microbial cell walls, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Receptor Modulation: The tetrazole ring is a key component in several clinically used drugs that target receptors, such as angiotensin II receptor blockers. Investigating the interaction of this compound derivatives with various G-protein coupled receptors (GPCRs) and ion channels could reveal novel modulators for a range of physiological processes.

Mechanistic Studies:

Elucidating the precise mechanisms of action is crucial for the rational design of more potent and selective derivatives. Techniques such as molecular docking, transcriptomics, and proteomics can be employed to identify the specific binding sites and downstream signaling pathways affected by these compounds.

Advanced Preclinical and Clinical Studies on Promising Derivatives

Once promising lead compounds have been identified through initial screening, a comprehensive preclinical evaluation will be necessary to assess their therapeutic potential. This will involve a battery of in vitro and in vivo studies to determine their efficacy, pharmacokinetic profiles, and safety.

Preclinical Development Pipeline:

| Stage | Key Activities |

| Lead Optimization | Synthesis of analogues to improve potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. |

| In Vitro Efficacy | Testing in relevant cell-based assays and disease models. |

| In Vivo Efficacy | Evaluation in animal models of the target disease to demonstrate proof-of-concept. |

| Pharmacokinetics | Determination of drug absorption, distribution, metabolism, and excretion profiles. |

| Toxicology Studies | Assessment of potential adverse effects in animal models to establish a safety profile. |

Successful preclinical development could pave the way for Investigational New Drug (IND) applications and the initiation of clinical trials in human subjects. While no clinical studies have been conducted on derivatives of this compound to date, the extensive clinical use of other tetrazole-containing drugs provides a strong rationale for their potential therapeutic success.

Development of Structure-Based Drug Design Approaches for Targeted Therapeutics

Structure-based drug design (SBDD) is a powerful strategy for the development of potent and selective inhibitors. By utilizing the three-dimensional structure of a biological target, novel ligands can be designed to fit precisely into the binding site.

The application of SBDD to this compound derivatives could involve:

X-ray Crystallography and NMR Spectroscopy: Determining the crystal or solution structure of the target protein in complex with a derivative of this compound can provide detailed insights into the binding mode and key molecular interactions.

Computational Modeling: Molecular docking and molecular dynamics simulations can be used to predict the binding affinity of virtual libraries of derivatives and to guide the design of new compounds with improved properties researchgate.net.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of structurally related analogues can help to identify the key chemical features responsible for biological activity researchgate.netnih.gov. This information is invaluable for optimizing lead compounds. For example, SAR studies on other heterocyclic compounds have demonstrated how modifications to specific substituents can significantly impact their inhibitory potency against targets like cholinesterases academie-sciences.fr.

By integrating these computational and experimental approaches, it will be possible to rationally design targeted therapeutics derived from the this compound scaffold with high efficacy and minimal off-target effects.

Integration of Green Chemistry Principles in Synthetic Methodologies

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. Applying these principles to the synthesis of this compound and its derivatives is not only environmentally responsible but can also lead to more efficient and cost-effective manufacturing processes.

Green Chemistry Strategies:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol, or supercritical fluids can significantly reduce the environmental impact of the synthesis .

Catalysis: The use of efficient and recyclable catalysts, such as L-proline, can promote reactions under milder conditions and reduce waste mdpi.com.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes the generation of byproducts.

Energy Efficiency: Employing methods such as microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.

Recent research has demonstrated the successful application of green chemistry principles to the synthesis of hydrazide derivatives, utilizing water as a solvent and achieving high yields under mild conditions . Adopting similar strategies for the synthesis of this compound will be a critical step in the sustainable development of any future therapeutic agents derived from this scaffold.

常见问题

Q. How can this compound be functionalized for targeted drug delivery systems?

- Methodological Answer :

- Conjugation strategies : Attach PEGylated nanoparticles via the hydrazide group for enhanced solubility.

- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition to link tetrazole moieties to antibody-drug conjugates (ADCs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。